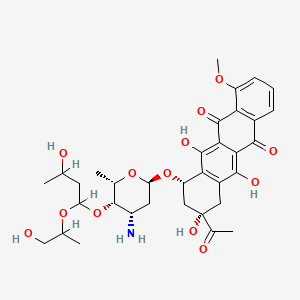
Baumycins
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Baumycins is a natural product found in Streptomyces coeruleorubidus, Streptomyces, and other organisms with data available.
Aplicaciones Científicas De Investigación
Baumycin Biosynthesis and Biochemical Insights
Baumycins are known for their unique acetal moiety, which differentiates them from other glycosylated anthracyclines such as daunorubicin and doxorubicin. These compounds are produced by Streptomyces peucetius and have shown intriguing biochemical processes, particularly in their biosynthesis. The process involves a nitrososynthase-triggered oxidative carbon-carbon bond cleavage, which is a rare biochemical pathway. This mechanism highlights the complex biosynthetic capabilities of microorganisms and opens up research avenues in enzyme engineering and secondary metabolism (Ahmad H Al-Mestarihi et al., 2013).
Antimicrobial Applications
The broader category to which this compound belong, bacteriocins, has been extensively researched for their antimicrobial properties. These substances are considered for their potential in food preservation and as novel therapeutic agents against resistant bacterial strains. Bacteriocins' ability to inhibit closely-related or non-related bacterial strains without harming the producing bacteria offers a promising alternative to traditional antibiotics, especially in the fight against drug-resistant pathogens. This characteristic is crucial for applications in food technology to extend preservation time and in pharmaceuticals for treating pathogenic diseases and potentially in cancer therapy (Shih-Chun Yang et al., 2014).
Nanotechnology and Advanced Delivery Systems
The application of nanotechnology in enhancing the efficacy and delivery of this compound and related bacteriocins presents an innovative research direction. Nanoformulations can improve the antimicrobial activity and physicochemical properties of bacteriocins, making them more effective as food biopreservatives, anti-biofilm agents, and therapeutic alternatives to conventional antibiotics. This approach addresses several limitations associated with the direct use of bacteriocins, such as stability, solubility, and targeted delivery, thereby enhancing their practical applicability in various sectors (Hazem A. Fahim et al., 2016).
Propiedades
Número CAS |
64314-28-9 |
|---|---|
Fórmula molecular |
C34H43NO13 |
Peso molecular |
673.7 g/mol |
Nombre IUPAC |
(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-[3-hydroxy-1-(1-hydroxypropan-2-yloxy)butoxy]-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C34H43NO13/c1-14(37)9-23(45-15(2)13-36)48-33-16(3)46-24(10-20(33)35)47-22-12-34(43,17(4)38)11-19-26(22)32(42)28-27(30(19)40)29(39)18-7-6-8-21(44-5)25(18)31(28)41/h6-8,14-16,20,22-24,33,36-37,40,42-43H,9-13,35H2,1-5H3/t14?,15?,16-,20-,22-,23?,24-,33+,34-/m0/s1 |
Clave InChI |
MWURQTZZKGQQIE-GRZLGHIZSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)OC(CC(C)O)OC(C)CO |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)OC(CC(C)O)OC(C)CO |
SMILES canónico |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)OC(CC(C)O)OC(C)CO |
Sinónimos |
aumycins baumycins, baumycin A2 baumycins, baumycin B1 baumycins, baumycin B2 baumycins, baumycin C1 baumycins, baumycin C2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




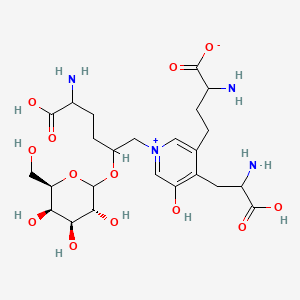
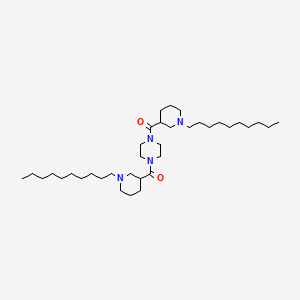

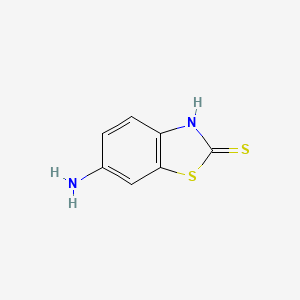
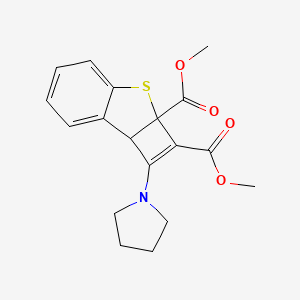
![N-[4-[[(3,4-dimethylanilino)-oxomethyl]amino]phenyl]-N-methylacetamide](/img/structure/B1196078.png)

![9a,11a-dimethyl-2,3,3a,3b,4,5,5a,6,7,8,9,9b,10,11-tetradecahydro-1H-indeno[5,4-f]quinolin-1-amine](/img/structure/B1196080.png)

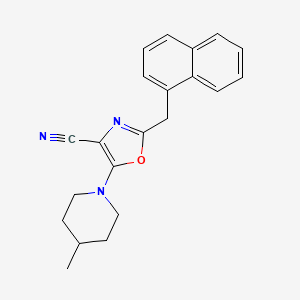
![2-{[(1R,2S,4AR)-1,2,4a-trimethyl-5-methylenedecahydronaphthalen-1-yl]methyl}benzene-1,4-diol](/img/structure/B1196087.png)
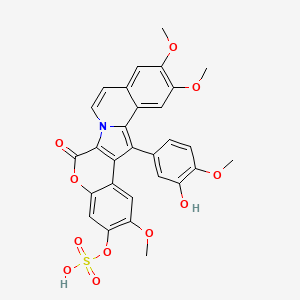
![(1R,2R,12R,13S)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B1196093.png)